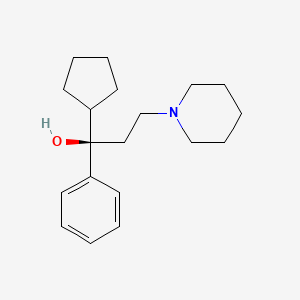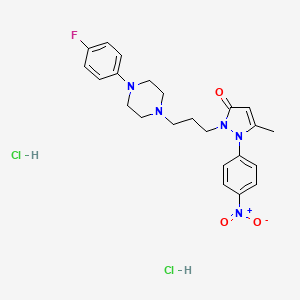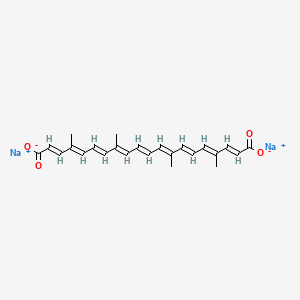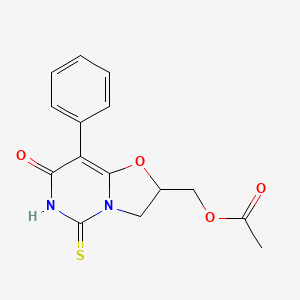
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes an oxazolo-pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyrimidine core, followed by the introduction of the phenyl and thioxo groups. The final step involves the acetylation of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate: This compound is unique due to its specific structural features and functional groups.
Other oxazolo-pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of new derivatives with enhanced properties.
Propriétés
Numéro CAS |
30346-04-4 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate |
InChI |
InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22) |
Clé InChI |
GERDHXQHDYJUQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


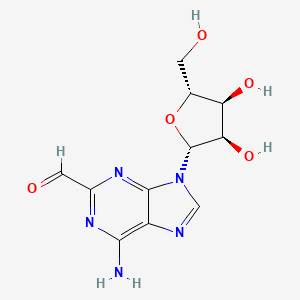
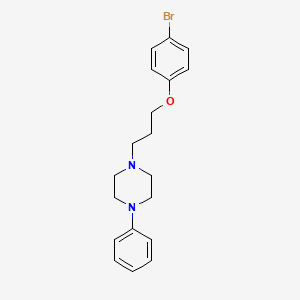
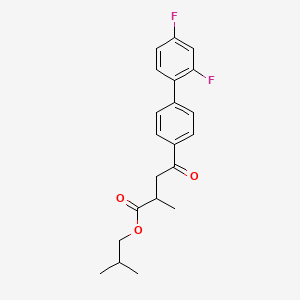
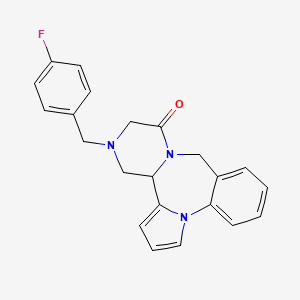




![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

